2-(4-Methoxyphenoxy)propanohydrazide
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Overview
Description
2-(4-Methoxyphenoxy)propanohydrazide is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol It is characterized by the presence of a methoxyphenoxy group attached to a propanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)propanohydrazide typically involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)propanol. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound .
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Step 1: Formation of 2-(4-Methoxyphenoxy)propanol
Reactants: 4-methoxyphenol, epichlorohydrin
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide at elevated temperatures.
Product: 2-(4-Methoxyphenoxy)propanol
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Step 2: Formation of this compound
Reactants: 2-(4-Methoxyphenoxy)propanol, hydrazine hydrate
Conditions: The reaction is conducted under reflux conditions in an appropriate solvent such as ethanol.
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenoxypropanohydrazides.
Scientific Research Applications
2-(4-Methoxyphenoxy)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)propanoic acid
- 3-(4-Methoxyphenyl)propanohydrazide
- 4-Methoxyphenylhydrazine
Uniqueness
2-(4-Methoxyphenoxy)propanohydrazide is unique due to its specific chemical structure, which combines a methoxyphenoxy group with a propanohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(10(13)12-11)15-9-5-3-8(14-2)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMXFGVOKBZSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390839 |
Source
|
Record name | 2-(4-methoxyphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213412-32-9 |
Source
|
Record name | 2-(4-methoxyphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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